molecular formula C22H24ClN5 B11114474 N-[(E)-(4-chlorophenyl)methylidene]-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexanamine

N-[(E)-(4-chlorophenyl)methylidene]-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexanamine

Cat. No.: B11114474
M. Wt: 393.9 g/mol
InChI Key: ZSKNLQXBXONUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]CYCLOHEXYL}AMINE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound features a chlorophenyl group and a dimethylphenyl-tetrazole moiety, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]CYCLOHEXYL}AMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]CYCLOHEXYL}AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction will regenerate the starting amine and aldehyde.

Scientific Research Applications

N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]CYCLOHEXYL}AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]CYCLOHEXYL}AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]CYCLOHEXYL}AMINE
  • **N-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]CYCLOHEXYL}AMINE

Uniqueness

The uniqueness of N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]CYCLOHEXYL}AMINE lies in its specific structural features, such as the presence of the chlorophenyl group and the tetrazole moiety. These structural elements confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24ClN5

Molecular Weight

393.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]methanimine

InChI

InChI=1S/C22H24ClN5/c1-16-7-6-8-17(2)20(16)28-21(25-26-27-28)22(13-4-3-5-14-22)24-15-18-9-11-19(23)12-10-18/h6-12,15H,3-5,13-14H2,1-2H3

InChI Key

ZSKNLQXBXONUHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)N=CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.